Dpp-IV-IN-2

Description

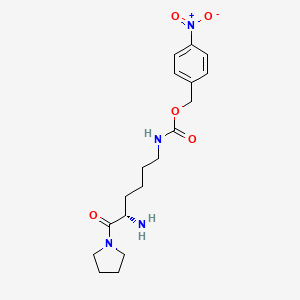

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26/h6-9,16H,1-5,10-13,19H2,(H,20,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYSCRZHYWLSPQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dpp-IV-IN-2 mechanism of action on DPP-4 and DPP8/9

An In-depth Technical Guide on the Mechanism of Action of Selective DPP-4 Inhibition and the Significance of Selectivity over DPP-8/9

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral anti-hyperglycemic agents for the management of type 2 diabetes mellitus.[1] Their therapeutic effect is derived from the potent and selective inhibition of the DPP-4 enzyme, which plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By preventing incretin degradation, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release.[1]

However, DPP-4 is part of a larger family of serine peptidases that includes DPP-8 and DPP-9. Non-selective inhibition of these related enzymes is associated with severe toxicities in preclinical animal models, underscoring the critical importance of selectivity for the safety profile of DPP-4 inhibitor drug candidates.[3][4] This guide details the mechanism of action of a highly selective DPP-4 inhibitor, using Sitagliptin as a primary example, contrasts it with the effects of DPP-8/9 inhibition, and provides relevant quantitative data and experimental methodologies.

Introduction to Dipeptidyl Peptidase-4 and the DPP Family

Dipeptidyl peptidase-4, also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase. It is ubiquitously expressed on the surface of various cell types and cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[5]

A primary physiological role of DPP-4 is the regulation of the incretin hormones GLP-1 and GIP. These hormones are released by the intestine in response to food intake and are crucial for maintaining glucose homeostasis.[2] DPP-4 rapidly inactivates GLP-1 and GIP, limiting their insulinotropic effects.[2]

DPP-4 belongs to a family of homologous enzymes that also includes Dipeptidyl Peptidase-8 (DPP-8) and Dipeptidyl Peptidase-9 (DPP-9). While DPP-4 has an extracellular catalytic domain, DPP-8 and DPP-9 are cytosolic enzymes.[6] The physiological roles of DPP-8 and DPP-9 are not fully elucidated, but their inhibition has been linked to significant adverse effects, making selectivity a cornerstone of safe DPP-4 inhibitor development.[3][6]

Mechanism of Action of a Selective DPP-4 Inhibitor: Sitagliptin

Sitagliptin is a potent, highly selective, competitive, and reversible inhibitor of the DPP-4 enzyme.[2][7] Its mechanism of action is centered on the potentiation of the endogenous incretin system.

-

Inhibition of DPP-4: Sitagliptin binds to the active site of the DPP-4 enzyme, preventing it from cleaving and inactivating its natural substrates, GLP-1 and GIP.[2]

-

Increased Active Incretin Levels: This inhibition leads to increased plasma concentrations of the active forms of GLP-1 and GIP.[2]

-

Enhanced Glucose-Dependent Insulin Secretion: Elevated active GLP-1 and GIP levels stimulate the pancreas to secrete more insulin in a glucose-dependent manner. This means that insulin secretion is enhanced primarily when blood glucose levels are high, minimizing the risk of hypoglycemia.[2]

-

Suppression of Glucagon Release: Active GLP-1 also suppresses the release of glucagon from pancreatic alpha cells, particularly in the postprandial state. This reduces hepatic glucose production.[1]

The combined effect of these actions is improved glycemic control, reflected by lower fasting and postprandial glucose concentrations and reduced HbA1c levels in patients with type 2 diabetes.[2]

The Critical Role of Selectivity: DPP-8 and DPP-9 Inhibition

While the therapeutic benefits of DPP-4 inhibitors are well-established, the safety profile is critically dependent on their selectivity, particularly over the closely related enzymes DPP-8 and DPP-9. Preclinical studies with non-selective compounds or specific DPP-8/9 inhibitors have revealed severe toxicities.

In animal models, inhibition of DPP-8 and/or DPP-9 has been associated with:

-

Hematological Effects: Thrombocytopenia (low platelet count) and reticulocytopenia (low reticulocyte count).[3][4]

-

Immune System Effects: Attenuation of T-cell activation and enlarged spleen.[3]

-

General Toxicity: Alopecia (hair loss), multi-organ histopathological changes, gastrointestinal toxicity, and mortality.[3][4]

These toxicities are not due to off-target inhibition of DPP-4, as they were observed in DPP-4 deficient mice treated with a DPP-8/9 selective inhibitor.[3] The precise molecular mechanism underlying this toxicity remains an area of active investigation, but it highlights that the functions of DPP-8 and DPP-9 are distinct from DPP-4 and essential for normal physiology. Therefore, a high degree of selectivity for DPP-4 over DPP-8 and DPP-9 is a mandatory characteristic for a safe clinical candidate in this class.

References

- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. MedPath - Medical Intelligence Platform [trial.medpath.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. content.abcam.com [content.abcam.com]

- 6. portlandpress.com [portlandpress.com]

- 7. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Dual DPP-4/DPP-8/9 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors have become a cornerstone in the management of type 2 diabetes mellitus. Their mechanism of action relies on preventing the degradation of incretin hormones, thereby enhancing glucose-dependent insulin secretion. However, the broader family of dipeptidyl peptidases, including DPP-8 and DPP-9, presents both opportunities and challenges in drug development. While DPP-4 is a transmembrane protein, DPP-8 and DPP-9 are intracellular enzymes with distinct physiological roles.[1][2][3] The development of dual or selective inhibitors for these enzymes requires a deep understanding of their functions, the signaling pathways they modulate, and robust experimental methods to assess inhibitor potency and selectivity. This guide provides an in-depth overview of the foundational research on dual DPP-4/DPP-8/9 inhibitors, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Quantitative Data: Inhibitor Potency and Selectivity

The selectivity of inhibitors against DPP-4 versus DPP-8 and DPP-9 is a critical parameter in drug development, as off-target inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.[4] The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for a range of inhibitors against these enzymes.

Table 1: IC50 Values of Various Inhibitors for DPP-4, DPP-8, and DPP-9

| Inhibitor | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Reference |

| Sitagliptin | 18 | 48,000 | >100,000 | [5] |

| Vildagliptin | 10 | 2,200 | 230 | [3] |

| Saxagliptin | 1.3 (Ki) | 508 (Ki) | 98 (Ki) | [3] |

| Alogliptin | <10 | - | - | [6][7] |

| Linagliptin | 3.6 | - | - | [8] |

| Val-boroPro | <4 | 10 | 300 | [3] |

| 1G244 | >100,000 | 14 | 53 | [3] |

| UAMC00132 | - | - | - | [9] |

| Sulphostin | 79 | 6930 | 1392 | [10] |

| HBK001 | 66 | - | - | [11] |

Note: Some values are reported as Ki. The distinction is noted where the source provides it. "-" indicates data not provided in the cited sources.

Experimental Protocols

Accurate assessment of inhibitor potency and selectivity is fundamental to the drug discovery process. Fluorometric assays are commonly employed for this purpose, utilizing a substrate that releases a fluorescent molecule upon cleavage by the DPP enzyme.

In Vitro DPP-4, DPP-8, and DPP-9 Inhibition Assay (Fluorometric)

This protocol is a synthesis of methodologies described in various research articles and commercial assay kits.[12][13][14][15][16]

1. Materials and Reagents:

-

Recombinant human DPP-4, DPP-8, and DPP-9 enzymes

-

DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[13]

-

Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (GP-AMC)[10][11][13]

-

Test inhibitors and a reference inhibitor (e.g., Sitagliptin)

-

96-well black microtiter plates

-

Fluorometer with excitation at 350-360 nm and emission at 450-465 nm[13]

2. Assay Procedure:

-

Enzyme Solution Preparation:

-

Thaw the recombinant enzymes on ice.

-

Dilute each enzyme (DPP-4, DPP-8, DPP-9) to the desired working concentration in pre-warmed DPP Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

-

Inhibitor and Control Preparation:

-

Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and prepare a serial dilution series.

-

Prepare a dilution series for the reference inhibitor.

-

For control wells, use the solvent without any inhibitor.

-

-

Assay Plate Setup:

-

Add the diluted enzyme solution to each well of the 96-well plate.

-

Add the test inhibitors, reference inhibitor, or solvent to the respective wells.

-

Include "enzyme control" wells (enzyme and buffer) and "background" wells (buffer only).

-

Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation and Measurement:

-

Prepare the substrate solution by diluting the GP-AMC stock in the assay buffer.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the plate in the fluorometer.

-

Measure the fluorescence in kinetic mode for a set period (e.g., 30-60 minutes) at 37°C, taking readings at regular intervals.

-

3. Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percent inhibition for each inhibitor concentration relative to the enzyme control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathways

The physiological and pathological roles of DPP-8 and DPP-9 are still being elucidated, but research has implicated them in critical cellular signaling pathways, particularly in immunity and cancer biology.

DPP-8/9 and Inflammasome Activation

Inhibition of DPP-8 and DPP-9 has been shown to activate the NLRP1 and CARD8 inflammasomes, leading to pyroptosis, a form of inflammatory cell death.[1][2][17] This pathway is a key component of the innate immune response.

Caption: DPP-8/9 inhibition leads to inflammasome activation and pyroptosis.

DPP-9 and EGF/PI3K/Akt Signaling

DPP-9 has been shown to interact with H-Ras, a key component of the epidermal growth factor (EGF) receptor signaling pathway. This interaction can modulate the downstream PI3K/Akt signaling cascade, which is crucial for cell survival and proliferation.[6]

Caption: DPP-9 association with H-Ras in the EGF/PI3K/Akt signaling pathway.

Experimental Workflow: Inhibitor Screening

The discovery of novel and selective dual DPP-4/DPP-8/9 inhibitors often follows a multi-stage workflow, combining computational and experimental approaches.

Caption: A typical workflow for the screening and identification of DPP inhibitors.

Conclusion

The study of dual DPP-4/DPP-8/9 inhibitors is a dynamic field with significant therapeutic potential and challenges. A thorough understanding of the quantitative differences in inhibitor potency, the nuances of experimental protocols, and the intricate signaling pathways governed by these enzymes is paramount for the successful development of novel, safe, and effective therapeutics. This guide provides a foundational framework for researchers and drug developers, summarizing key data and methodologies to facilitate further exploration and innovation in this area.

References

- 1. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening and Validation: AI-Aided Discovery of Dipeptidyl Peptidase-4 Inhibitory Peptides from Hydrolyzed Rice Proteins [mdpi.com]

- 5. Computational Screening for the Dipeptidyl Peptidase-IV Inhibitory Peptides from Putative Hemp Seed Hydrolyzed Peptidome as a Potential Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. life-science-alliance.org [life-science-alliance.org]

- 10. research.tue.nl [research.tue.nl]

- 11. DPP9 is a novel component of the N-end rule pathway targeting the tyrosine kinase Syk - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. content.abcam.com [content.abcam.com]

- 14. lifetechindia.com [lifetechindia.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. promega.com [promega.com]

- 17. researchgate.net [researchgate.net]

Exploratory Studies of DPP-IV-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][2] DPP-IV-IN-2 is a potent inhibitor of DPP-IV, also demonstrating inhibitory activity against the related peptidases DP8 and DP9. This technical guide provides a summary of the known quantitative data for this compound, outlines a detailed, representative experimental protocol for assessing its inhibitory activity, and illustrates the key signaling pathway affected by its mechanism of action.

Quantitative Data

The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) against DPP-IV and the related enzymes, DP8 and DP9. This data is crucial for understanding the compound's potency and selectivity.

| Target Enzyme | IC50 (µM) |

| DPP-IV | 0.1 |

| DP8/9 | 0.95 |

| Data sourced from Ansorge S, et al. Biol Chem. 2011 Mar;392(3):153-68. |

Experimental Protocols

While the specific experimental details from the primary study by Ansorge et al. are not publicly available, a standard and widely accepted protocol for determining the in vitro inhibitory activity of a compound against DPP-IV is provided below. This method is representative of the techniques likely used to ascertain the IC50 value of this compound.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human recombinant DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

This compound (or other test inhibitor)

-

Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Dimethyl sulfoxide (DMSO) for compound dilution

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. A serial dilution of the compound is then prepared in the assay buffer to achieve a range of final concentrations for testing.

-

Enzyme Preparation: Dilute the human recombinant DPP-IV enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

-

Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted this compound solution (or vehicle control). b. Add the diluted DPP-IV enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate, Gly-Pro-AMC, to each well.

-

Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the AMC group from the substrate by DPP-IV results in a fluorescent signal.

-

Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. b. The percent inhibition for each concentration is calculated relative to the vehicle control. c. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of DPP-IV inhibitors is the potentiation of the incretin signaling pathway. By inhibiting DPP-IV, these compounds prevent the degradation of GLP-1 and GIP, leading to a cascade of downstream effects that regulate glucose homeostasis.

Incretin Signaling Pathway

Caption: The Incretin Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

Caption: A typical experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent inhibitor of DPP-IV with a demonstrated IC50 in the sub-micromolar range. Its activity against DP8/9 suggests a degree of selectivity that warrants further investigation in exploratory studies. The provided experimental protocol offers a robust framework for the in vitro characterization of this and similar inhibitors. The visualization of the incretin signaling pathway highlights the critical role of DPP-IV inhibition in the therapeutic management of type 2 diabetes. Further research into the in vivo efficacy, pharmacokinetic profile, and safety of this compound is necessary to fully elucidate its potential as a therapeutic agent.

References

An In-depth Technical Guide on the Discovery and Synthesis of a Potent DPP-IV Inhibitor

Disclaimer: The specific compound "DPP-IV-IN-2" could not be definitively identified in publicly available scientific literature. Therefore, this guide will focus on Sitagliptin , a well-characterized, potent, and selective Dipeptidyl Peptidase-IV (DPP-IV) inhibitor, as a representative example to fulfill the core requirements of this technical overview. Sitagliptin is a leading therapeutic for type 2 diabetes mellitus.

Introduction: The Role of DPP-IV Inhibition in Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1] It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[3] In individuals with type 2 diabetes, the incretin effect is diminished.

By inhibiting DPP-4, the active forms of GLP-1 and GIP are prolonged, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.[4][5] This mechanism improves glycemic control with a low risk of hypoglycemia, making DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes.[6]

Discovery and Development of Sitagliptin

The journey to discover Sitagliptin began at Merck in 1999, prompted by the validation of GLP-1 as a therapeutic target for type 2 diabetes.[7][8] The initial focus was on identifying a potent and selective oral DPP-4 inhibitor. Early leads, such as isoleucyl thiazolidide, were discontinued due to toxicity, which was later hypothesized to be caused by off-target inhibition of the related proteases DPP8 and DPP9.[8]

This led to a medicinal chemistry effort focused on achieving high selectivity for DPP-4 over other dipeptidyl peptidases. Through structure-activity relationship (SAR) studies, a selective β-amino acid piperazine series was identified.[7] A significant challenge with this series was extensive in vivo metabolism of the piperazine moiety.[7] To address this, a series of bicyclic derivatives were synthesized, leading to the discovery of a potent and selective triazolopiperazine series with improved pharmacokinetic properties.[7][8] Further optimization of this series culminated in the identification of Sitagliptin (formerly MK-0431).[9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for Sitagliptin's pharmacological profile.

| Parameter | Value | Reference |

| DPP-4 Inhibition | ||

| IC50 (human plasma) | ~15 nM | [10] |

| Ki | 9 nM | [11] |

| Pharmacokinetics | ||

| Oral Bioavailability | ~87% | [4] |

| Half-life | 8-14 hours | [11] |

| Excretion | ~87% urine, ~13% feces | [11] |

| Clinical Efficacy | ||

| HbA1c Reduction (vs. placebo) | ~0.7% | [12] |

Table 1: Pharmacological and Pharmacokinetic Properties of Sitagliptin

| Enzyme | IC50 (µM) | Selectivity vs. DPP-4 |

| DPP-4 | 0.019 | 1 |

| DPP8 | >100 | >5263 |

| DPP9 | >100 | >5263 |

| QPP | >100 | >5263 |

| FAP | >100 | >5263 |

| Trypsin | >100 | >5263 |

| Thrombin | >100 | >5263 |

Table 2: Selectivity Profile of Sitagliptin Against Related Proteases (Data derived from preclinical studies)

Synthesis Pathway of Sitagliptin

The commercial synthesis of Sitagliptin has evolved to improve efficiency, reduce cost, and employ greener chemistry. The second-generation synthesis, a significant improvement over the initial route, involves a highly efficient asymmetric hydrogenation of a β-keto amide precursor.[13][14]

Experimental Protocols

Protocol 4.1: Preparation of the Enamine Precursor

This protocol describes a key step in a reported synthesis of Sitagliptin involving the formation of an enamine intermediate.

Materials:

-

(R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid

-

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][7][12]triazolo[4,3-a]pyrazine hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ammonium acetate

-

Methanol

Procedure:

-

To a solution of (R)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic acid in dichloromethane, add EDC, HOBt, and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][7][12]triazolo[4,3-a]pyrazine hydrochloride.

-

Add N,N-diisopropylethylamine to the reaction mixture and stir at room temperature.

-

Upon completion of the amide coupling, the intermediate is treated with a methanolic solution of ammonium acetate.

-

The mixture is heated to reflux to facilitate the formation of the enamine.

-

After cooling, the product is isolated and purified by crystallization.

Protocol 4.2: Asymmetric Hydrogenation to Sitagliptin

This protocol outlines the highly efficient asymmetric hydrogenation step.

Materials:

-

Enamine precursor from Protocol 4.1

-

Rhodium catalyst, e.g., [(cod)RhCl]2

-

Chiral phosphine ligand, e.g., t-Bu-JOSIPHOS

-

Methanol

-

Hydrogen gas

Procedure:

-

In a suitable pressure reactor, dissolve the enamine precursor in methanol.

-

Add the rhodium catalyst and the chiral phosphine ligand.

-

Pressurize the reactor with hydrogen gas (e.g., 250 psig) and heat to the desired temperature (e.g., 50 °C).[14]

-

Maintain the reaction under these conditions until completion, monitoring by a suitable analytical method (e.g., HPLC).

-

Upon completion, the catalyst is removed, often by treatment with an adsorbent material.

-

The resulting Sitagliptin is then isolated, typically as a phosphate salt, by crystallization.

Diagrams

Signaling Pathway of DPP-IV Inhibition

Caption: Mechanism of action of Sitagliptin via DPP-4 inhibition.

Experimental Workflow for Sitagliptin Synthesis

Caption: Second-generation synthesis workflow for Sitagliptin.

Conclusion

Sitagliptin stands as a landmark in the development of DPP-IV inhibitors for type 2 diabetes. Its discovery was driven by a focused effort to achieve high selectivity and favorable pharmacokinetic properties. The evolution of its synthesis to a highly efficient, asymmetric process highlights the advancements in modern pharmaceutical chemistry. The mechanism of action, centered on the potentiation of the incretin pathway, provides effective glycemic control with a low risk of hypoglycemia, establishing it as a cornerstone of diabetes therapy.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 3. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of JANUVIA™ (Sitagliptin), a Selective Dipeptidyl...: Ingenta Connect [ingentaconnect.com]

- 9. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Sitagliptin [pdb101.rcsb.org]

- 12. Sitagliptin - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Off-Target Effects of Non-Selective DPP-4 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. Their primary mechanism of action involves the inhibition of the DPP-4 enzyme, which leads to increased levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This, in turn, enhances glucose-dependent insulin secretion and suppresses glucagon release. However, the selectivity of these inhibitors is not absolute. The DPP-4 enzyme belongs to a larger family of serine proteases, including DPP-8, DPP-9, Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (PREP), which share structural homology. Non-selective inhibition of these related enzymes can lead to a range of off-target effects, which are of significant interest in drug development and clinical practice. This guide provides an in-depth technical overview of the core off-target effects of non-selective DPP-4 inhibitors, summarizing quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Off-Target Profile of DPP-4 Inhibitors

The degree of selectivity of different DPP-4 inhibitors varies, leading to a range of off-target activities. The primary off-targets of concern are DPP-8, DPP-9, FAP, and PREP due to their structural similarity to DPP-4. Inhibition of these enzymes can trigger unintended physiological responses.

Quantitative Inhibition Data

The following tables summarize the inhibitory potency (IC50 or Ki values) of several DPP-4 inhibitors against their primary target (DPP-4) and key off-targets. This data, compiled from various in vitro studies, highlights the selectivity profiles of these compounds. Lower values indicate higher potency.

Table 1: Inhibitory Potency (IC50/Ki in nM) of DPP-4 Inhibitors against DPP-4, DPP-8, and DPP-9

| Inhibitor | DPP-4 | DPP-8 | DPP-9 | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |

| Sitagliptin | 18[1] | 33,780[2] | 55,142[2] | >1800-fold | >3000-fold |

| Saxagliptin | 1.3[3] | 508[2] | 98[2] | ~390-fold | ~75-fold |

| Vildagliptin | 3.5[4] | 2,200 (IC50)[3] | 230 (Ki)[3] | ~628-fold | ~65-fold |

| Alogliptin | <10[1] | >100,000 | >100,000 | >10,000-fold | >10,000-fold |

| Linagliptin | 1 | >10,000 | >10,000 | >10,000-fold | >10,000-fold |

Table 2: Inhibitory Potency (IC50/Ki in nM) of Selected Compounds against FAP and PREP

| Compound | FAP | PREP |

| Talabostat (Val-boroPro) | 560[1] | 390[1] |

| Linagliptin | 370 (IC50) | - |

| Anagliptin | 72,700 (IC50) | - |

| Vildagliptin Analogues | Selective against FAP and PREP[5] | Selective against FAP and PREP[5] |

| (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold | Low nanomolar | >1000-fold selectivity over PREP[6] |

Note: Data for all inhibitors against all off-targets is not consistently available in the public domain. The tables represent a compilation of reported values. "-" indicates data not found.

Key Off-Target Mediated Signaling Pathways

Inhibition of DPP-8, DPP-9, FAP, and PREP by non-selective DPP-4 inhibitors can initiate distinct downstream signaling cascades, leading to various physiological outcomes.

DPP-8/DPP-9 Inhibition and Inflammasome Activation

Inhibition of the intracellular enzymes DPP-8 and DPP-9 has been shown to activate the NLRP1 and CARD8 inflammasomes. This activation is a critical off-target effect that can lead to pyroptosis, a form of pro-inflammatory cell death.

Caption: DPP-8/9 inhibition-induced inflammasome activation and pyroptosis.

Fibroblast Activation Protein (FAP) Inhibition and Extracellular Matrix (ECM) Remodeling

FAP is a transmembrane serine protease expressed on activated fibroblasts. Its inhibition can interfere with ECM remodeling, a process crucial in wound healing, fibrosis, and cancer progression. This is partly mediated through the integrin-FAK-YAP/TAZ signaling pathway.

Caption: FAP's role in ECM remodeling via the Integrin-FAK-YAP/TAZ pathway.

Prolyl Oligopeptidase (PREP) Inhibition and Autophagy Induction

PREP is a cytosolic serine protease. Its inhibition has been linked to the induction of autophagy, a cellular process for degrading and recycling cellular components. This is thought to occur through the modulation of the PP2A-DAPK1-Beclin1 signaling axis.

Caption: PREP inhibition-mediated induction of autophagy.

Experimental Protocols

The characterization of off-target effects of DPP-4 inhibitors relies on robust in vitro assays. The following sections detail the general methodologies for key experiments.

Fluorometric Enzyme Inhibition Assay

This is a common method to determine the potency of an inhibitor against a specific enzyme.

Principle: The assay utilizes a synthetic substrate that is non-fluorescent but becomes fluorescent upon cleavage by the target enzyme. The rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor will reduce the rate of fluorescence generation.

General Protocol (Adaptable for DPP-4, DPP-8, DPP-9, FAP, and PREP):

-

Reagent Preparation:

-

Assay Buffer: Typically a Tris-HCl or HEPES buffer at a physiological pH (e.g., 7.4-8.0), often containing a detergent like Triton X-100 or BSA to prevent non-specific binding.

-

Enzyme Solution: Recombinant human enzyme (DPP-4, DPP-8, DPP-9, FAP, or PREP) is diluted to a working concentration in assay buffer.

-

Substrate Solution: A fluorogenic substrate is diluted in assay buffer. Common substrates include:

-

Inhibitor Solutions: The test compounds (non-selective DPP-4 inhibitors) are serially diluted to various concentrations.

-

-

Assay Procedure (96- or 384-well plate format):

-

Add a small volume of inhibitor solution to each well.

-

Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC) in a kinetic mode for a set period (e.g., 30-60 minutes).

-

-

Data Analysis:

-

The rate of the reaction (slope of the fluorescence versus time curve) is calculated for each inhibitor concentration.

-

The percentage of inhibition is calculated relative to a control with no inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for a fluorometric enzyme inhibition assay.

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound to a receptor or enzyme.

Principle: A radiolabeled ligand with known high affinity for the target is competed for binding with the unlabeled test compound (inhibitor). The amount of radioligand bound is inversely proportional to the affinity of the test compound.

General Protocol:

-

Reagent Preparation:

-

Binding Buffer: Similar to the enzyme assay buffer.

-

Membrane/Protein Preparation: Membranes from cells expressing the target enzyme or purified recombinant protein are prepared.

-

Radioligand: A high-affinity ligand for the target enzyme is labeled with a radioisotope (e.g., ³H or ¹²⁵I).

-

Test Compound: The non-selective DPP-4 inhibitor is serially diluted.

-

-

Assay Procedure:

-

In a multi-well plate, combine the membrane/protein preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand, typically by rapid filtration through a filter mat that traps the membranes/protein.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to obtain specific binding.

-

The IC50 value is determined from a competition curve of specific binding versus the logarithm of the test compound concentration.

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Caption: Workflow for a radioligand binding assay.

Conclusion

The off-target effects of non-selective DPP-4 inhibitors are a critical consideration in their development and clinical application. Inhibition of DPP-8, DPP-9, FAP, and PREP can lead to distinct and potentially significant physiological consequences, ranging from inflammation and cell death to alterations in tissue remodeling and cellular autophagy. A thorough understanding of the selectivity profiles of these inhibitors, gained through rigorous in vitro and in vivo characterization, is essential for the design of safer and more effective therapeutic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to investigate and mitigate the off-target effects of this important class of drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. raybiotech.com [raybiotech.com]

- 5. Vildagliptin-Derived Dipeptidyl Peptidase 9 (DPP9) Inhibitors: Identification of a DPP8/9-Specific Lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - KR [thermofisher.com]

- 7. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolyl oligopeptidase activity assay. [bio-protocol.org]

Dpp-IV-IN-2 binding affinity for DPP family enzymes

An In-depth Technical Guide on the Binding Affinity of Dpp-IV-IN-2 for DPP Family Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of the inhibitor this compound for the dipeptidyl peptidase (DPP) family of enzymes. The information is curated for professionals in drug discovery and development, offering precise data, experimental context, and visual representations of key concepts and processes.

Binding Affinity of this compound

This compound has been characterized as an inhibitor of dipeptidyl peptidase IV (DPP-IV), also known as DPP-4, and the related enzymes DPP-8 and DPP-9. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation

The binding affinity of this compound for DPP-4 and DPP-8/9 is summarized in the table below. This allows for a clear comparison of its potency against different members of the DPP family.

| Enzyme Target | IC50 Value (µM) |

| Dipeptidyl Peptidase IV (DPP-IV/DPP-4) | 0.1[1][2][3][4] |

| Dipeptidyl Peptidase 8/9 (DPP-8/9) | 0.95[1][2][3][4] |

This data indicates that this compound is approximately 9.5-fold more selective for DPP-4 over DPP-8 and DPP-9.

Experimental Protocols

The determination of IC50 values for DPP-IV inhibitors like this compound typically involves an in vitro enzymatic assay. The following is a representative, detailed methodology synthesized from common laboratory practices.

Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines the steps to measure the inhibitory activity of a compound against DPP-IV using a fluorogenic substrate.

A. Materials and Reagents:

-

Recombinant human DPP-IV enzyme

-

DPP-IV inhibitor (e.g., this compound)

-

Fluorogenic substrate: H-Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5-8.0) containing NaCl and a detergent like Triton X-100.

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Positive control inhibitor (e.g., Sitagliptin)

-

Solvent for inhibitor (e.g., DMSO)

B. Experimental Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the DPP-IV inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

-

Create a series of dilutions of the inhibitor in Assay Buffer to achieve a range of final assay concentrations.

-

Dilute the recombinant DPP-IV enzyme to the desired working concentration in Assay Buffer.

-

Prepare the H-Gly-Pro-AMC substrate solution in Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add Assay Buffer and the substrate solution.

-

Control wells (100% enzyme activity): Add Assay Buffer, the DPP-IV enzyme solution, and the solvent used for the inhibitor.

-

Inhibitor wells: Add Assay Buffer, the DPP-IV enzyme solution, and the serially diluted inhibitor solutions.

-

Positive control wells: Add Assay Buffer, the DPP-IV enzyme solution, and the positive control inhibitor.

-

-

Incubation:

-

Pre-incubate the plate with the enzyme and inhibitor (or solvent control) at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time. The cleavage of the AMC group from the substrate by DPP-IV results in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence intensity versus time) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of this compound's characteristics and the experimental workflow.

Signaling Pathways and Logical Relationships

References

Methodological & Application

Application Notes and Protocols: DPP-IV in vitro Enzyme Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism.[1] It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), by cleaving X-proline or X-alanine dipeptides from their N-terminus.[1][2] The inactivation of these incretins leads to decreased insulin secretion and increased glucagon release.[2] Inhibitors of DPP-IV prevent this degradation, thereby prolonging the action of GLP-1 and GIP, which in turn enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner.[3][4] This mechanism makes DPP-IV a key therapeutic target for the management of type 2 diabetes.[5][6]

This document provides a detailed protocol for an in vitro fluorescence-based assay to screen for and characterize inhibitors of DPP-IV, such as Dpp-IV-IN-2. The assay utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), which upon cleavage by DPP-IV, releases the highly fluorescent AMC group.[7][8] The inhibitory activity of a test compound is determined by measuring the reduction in fluorescence.[3]

Signaling Pathway of DPP-IV Inhibition

The diagram below illustrates the mechanism of action for DPP-IV inhibitors in the context of glucose homeostasis.

Experimental Protocol

This protocol is designed for a 96-well plate format and is suitable for high-throughput screening.

Materials and Reagents

The following table summarizes the necessary components for the assay.

| Component | Supplier Example | Storage |

| Human Recombinant DPP-IV Enzyme | Abcam (ab133081)[7] | -80°C |

| DPP-IV Substrate (Gly-Pro-AMC) | Cayman Chemical (700213)[8] | -20°C, protected from light |

| DPP-IV Assay Buffer (10X) | Abcam (ab133081)[7] | -20°C |

| Positive Control (Sitagliptin) | Sigma-Aldrich (MAK203) | -20°C |

| Test Inhibitor (this compound) | User-supplied | Store as per manufacturer's instructions |

| 96-well solid white plate | Abcam (ab133081)[7] | Room Temperature |

| HPLC-grade water | N/A | Room Temperature |

| DMSO (optional, for inhibitors) | N/A | Room Temperature |

Reagent Preparation

It is recommended to bring all reagents to room temperature before use, except for the enzyme, which should be kept on ice.[8]

-

1X DPP-IV Assay Buffer: Prepare the 1X working solution by diluting the 10X stock with HPLC-grade water. For example, mix 3 mL of 10X Assay Buffer with 27 mL of HPLC-grade water.[1] The final buffer composition is typically 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA.[1]

-

DPP-IV Enzyme Solution: Thaw the enzyme on ice. Dilute the enzyme stock with 1X Assay Buffer to the desired working concentration. The stability of the diluted enzyme on ice is typically around two hours.[8]

-

DPP-IV Substrate Solution: Dilute the substrate stock (e.g., 5 mM) with 1X Assay Buffer to the final working concentration (e.g., 200 µM).[9] Protect the solution from light.

-

Test Inhibitor (this compound) Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or 1X Assay Buffer).[1] Note that ethanol and methanol are not recommended as they can reduce enzyme activity.[1] From the stock, prepare a serial dilution to test a range of concentrations. Prepare solutions at 4X the final desired concentration.

-

Positive Control (Sitagliptin) Solution: Prepare a stock solution and a dilution series in the same manner as the test inhibitor.[1]

Experimental Workflow Diagram

The following diagram outlines the key steps of the DPP-IV inhibition assay protocol.

Assay Procedure

The final assay volume in each well is 100 µL.[1]

-

Plate Setup: Add reagents to a 96-well solid white plate according to the layout described in the table below. It is recommended to perform all measurements in triplicate.[1]

| Well Type | Reagent 1 (µL) | Reagent 2 (µL) | Reagent 3 (µL) | Pre-incubation | Reagent 4 (µL) |

| Blank (Background) | 40 µL 1X Assay Buffer | 10 µL Solvent | - | 50 µL 1X Assay Buffer | |

| Enzyme Control (EC) | 30 µL 1X Assay Buffer | 10 µL DPP-IV Enzyme | 10 µL Solvent | \multirow{3}{}{\rotatebox{90}{10 min @ 37°C}} | \multirow{3}{}{50 µL Substrate} |

| Test Inhibitor | 30 µL 1X Assay Buffer | 10 µL DPP-IV Enzyme | 10 µL this compound (dilutions) | ||

| Positive Control (PC) | 30 µL 1X Assay Buffer | 10 µL DPP-IV Enzyme | 10 µL Sitagliptin (dilutions) |

-

Pre-incubation: Mix the contents of the wells gently. Cover the plate and incubate for 10 minutes at 37°C.[3][9]

-

Reaction Initiation: Add 50 µL of the prepared Substrate Solution to all wells to start the enzymatic reaction.[1]

-

Incubation: Cover the plate and incubate for 30 minutes at 37°C. Protect the plate from light.[1][9]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer. Set the excitation wavelength to 350-360 nm and the emission wavelength to 450-465 nm.[8][10] The measurement can be performed as an endpoint reading after the 30-minute incubation or in kinetic mode, recording data every 1-2 minutes over 15-30 minutes.[3]

Data Presentation and Analysis

Data Calculation

-

Correct for Background: Calculate the average fluorescence of the Blank wells. Subtract this value from the fluorescence readings of all other wells.[1]

-

Calculate Percent Inhibition: Use the background-corrected fluorescence values (RFU - Relative Fluorescence Units) to calculate the percentage of DPP-IV inhibition for each concentration of the test compound using the following formula:[11]

% Inhibition = ( (RFU of EC - RFU of Inhibitor) / RFU of EC ) * 100

Example Data Table

The following table provides a template for recording and analyzing experimental data.

| [this compound] (µM) | Avg. RFU | Corrected RFU | % Inhibition |

| Blank | 150 | 0 | N/A |

| 0 (EC) | 8150 | 8000 | 0% |

| 0.01 | 7350 | 7200 | 10.0% |

| 0.1 | 6150 | 6000 | 25.0% |

| 1 | 4150 | 4000 | 50.0% |

| 10 | 1750 | 1600 | 80.0% |

| 100 | 950 | 800 | 90.0% |

IC₅₀ Determination

The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme activity by 50%. To determine the IC₅₀ for this compound:

-

Plot the Percent Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Excel).

-

The IC₅₀ value is the concentration at which the curve crosses the 50% inhibition mark.[12] Based on the example data above, the IC₅₀ for this compound would be 1 µM.

References

- 1. content.abcam.com [content.abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 10. phcogj.com [phcogj.com]

- 11. Identification and Characterization of Dipeptidyl Peptidase-IV Inhibitory Peptides from Oat Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Application Note & Protocols: Cell-Based Assay Development for DPP-IV Inhibition using Dpp-IV-IN-2

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a transmembrane serine protease ubiquitously expressed on the surface of various cell types, including endothelial, epithelial, and immune cells.[1][2][3] It plays a critical role in glucose homeostasis by cleaving and inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5][6] By inactivating these hormones, DPP-IV curtails their insulinotropic effects.[4] Consequently, inhibition of DPP-IV has emerged as a key therapeutic strategy for the management of type 2 diabetes mellitus.[2][7]

Dpp-IV-IN-2 is a potent and selective inhibitor of the DPP-IV enzyme. This application note provides a comprehensive guide for the development and implementation of a robust cell-based assay to characterize the inhibitory activity of this compound. The protocols herein describe a fluorometric method to measure DPP-IV activity directly on live cells, determine the half-maximal inhibitory concentration (IC50) of the compound, and assess its potential cytotoxicity.

Assay Principle

The cell-based assay quantifies the activity of cell-surface DPP-IV using a specific fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[1][2] DPP-IV cleaves the dipeptide from the substrate, releasing the highly fluorescent AMC moiety. The resulting fluorescence intensity is directly proportional to the enzymatic activity. In the presence of an inhibitor like this compound, the activity of DPP-IV is reduced, leading to a decrease in the fluorescent signal. The assay is performed on a cell line with endogenous expression of DPP-IV, such as the human colon adenocarcinoma cell line, Caco-2.[3][8]

Signaling Pathway Context

DPP-IV is a multifunctional protein involved in various physiological processes beyond glucose metabolism, including immune regulation and signal transduction.[9] Its primary role in diabetes therapy is linked to the incretin pathway. The diagram below illustrates the mechanism of action for a DPP-IV inhibitor.

Caption: Mechanism of DPP-IV inhibition on the incretin signaling pathway.

Materials and Reagents

| Reagent / Material | Supplier | Notes |

| This compound | Varies | Prepare stock in DMSO (e.g., 10 mM) |

| Caco-2 Cell Line | ATCC | Human colon adenocarcinoma |

| DMEM, high glucose | Gibco | Cell culture medium |

| Fetal Bovine Serum (FBS) | Gibco | Heat-inactivated |

| Penicillin-Streptomycin | Gibco | 100x solution |

| Trypsin-EDTA (0.25%) | Gibco | For cell detachment |

| DPBS (Dulbecco's PBS) | Gibco | Without Ca²⁺ and Mg²⁺ |

| Assay Buffer (HBSS) | Gibco | Hank's Balanced Salt Solution |

| Gly-Pro-AMC Substrate | Cayman/Abcam | Prepare stock in DMSO (e.g., 10 mM) |

| Sitagliptin | Sigma-Aldrich | Positive control inhibitor |

| Resazurin Sodium Salt | Sigma-Aldrich | For cytotoxicity assay |

| 96-well black, clear-bottom plates | Corning | For fluorescence assays |

| 96-well clear plates | Corning | For cell culture and cytotoxicity |

| Fluorescence Microplate Reader | Varies | Ex/Em: ~360/460 nm |

Experimental Workflow

The overall experimental process follows a sequential workflow from cell culture preparation to data analysis. This ensures reproducibility and accurate characterization of the inhibitor's effects.

Caption: General workflow for the cell-based DPP-IV inhibition assay.

Experimental Protocols

Protocol 1: Cell Culture and Seeding

-

Maintain Caco-2 Cells: Culture Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: When cells reach 80-90% confluency, wash with DPBS, detach using Trypsin-EDTA, and neutralize with complete medium.

-

Plate Cells: Centrifuge the cell suspension, resuspend in fresh medium, and count the cells. Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of medium.

-

Incubate: Incubate the plate for 24-48 hours to allow cells to form a confluent monolayer.

Protocol 2: DPP-IV Inhibition Assay (IC50 Determination)

This protocol is designed to determine the dose-dependent inhibitory effect of this compound.

Caption: Logic of serial dilution for generating a dose-response curve.

-

Prepare Inhibitor Dilutions: Prepare a 2x concentrated serial dilution series of this compound in assay buffer (HBSS). For example, create a 10-point series starting from 200 µM down to 2 nM. Also prepare a 2x solution of Sitagliptin (e.g., 20 µM) as a positive control and a vehicle control (DMSO in HBSS, matching the highest DMSO concentration).

-

Prepare Cells: Gently aspirate the culture medium from the wells. Wash the cell monolayer once with 100 µL of pre-warmed HBSS.

-

Add Inhibitor: Add 50 µL of each 2x inhibitor concentration (including positive and vehicle controls) to the corresponding wells in triplicate.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes.

-

Prepare Substrate: During the incubation, prepare a 2x substrate solution (e.g., 200 µM Gly-Pro-AMC) in pre-warmed HBSS. Protect from light.

-

Initiate Reaction: Add 50 µL of the 2x substrate solution to all wells, bringing the final volume to 100 µL and the final substrate concentration to 100 µM.

-

Incubate and Read: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure fluorescence kinetically every 2 minutes for 30-60 minutes, or as a single endpoint reading after 30 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[1][2]

Protocol 3: Cytotoxicity Assay (Resazurin Method)

It is critical to confirm that the observed inhibition is not due to compound-induced cell death. This assay should be run in parallel on a separate plate prepared at the same time as the main assay plate.

-

Prepare Plate: Use a clear 96-well plate seeded with Caco-2 cells as described in Protocol 1.

-

Add Compound: Treat the cells with the same concentrations of this compound as used in the inhibition assay (1x final concentrations in complete medium). Incubate for the total duration of the main assay (e.g., pre-incubation + reaction time, ~1-2 hours). For longer-term cytotoxicity, incubate for 24 hours.

-

Prepare Resazurin: Prepare a 0.15 mg/mL solution of resazurin in DPBS and filter-sterilize.

-

Incubate with Resazurin: Aspirate the compound-containing medium. Add 100 µL of fresh medium plus 10 µL of the resazurin solution to each well. Incubate for 2-4 hours at 37°C.

-

Measure Fluorescence: Measure the fluorescence of the reduced product, resorufin, at Ex/Em ~560/590 nm.

Data Analysis and Presentation

-

Background Subtraction: Subtract the average fluorescence of "no cell" control wells from all other wells.

-

Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100

-

Signal_Inhibitor is the fluorescence from inhibitor-treated wells.

-

Signal_Vehicle is the fluorescence from vehicle (DMSO) control wells (representing 0% inhibition or 100% activity).

-

-

IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

-

Cytotoxicity Analysis: Calculate cell viability relative to the vehicle control. % Viability = (Signal_Treated / Signal_Vehicle) * 100

Example Data Tables

Table 1: Example IC50 Data for this compound

| Concentration (nM) | log[Conc.] | % Inhibition (Mean) | Std. Dev. |

|---|---|---|---|

| 10000 | 4.00 | 98.5 | 2.1 |

| 3000 | 3.48 | 95.2 | 3.5 |

| 1000 | 3.00 | 89.1 | 4.2 |

| 300 | 2.48 | 75.4 | 3.8 |

| 100 | 2.00 | 52.3 | 2.9 |

| 30 | 1.48 | 24.8 | 3.1 |

| 10 | 1.00 | 9.7 | 2.5 |

| 1 | 0.00 | 1.2 | 1.8 |

| Calculated IC50 (nM) | | 95.6 | |

Table 2: Example Cytotoxicity Data for this compound

| Concentration (nM) | % Cell Viability (Mean) | Std. Dev. |

|---|---|---|

| 10000 | 99.1 | 4.5 |

| 3000 | 101.2 | 5.1 |

| 1000 | 98.9 | 3.9 |

| 300 | 100.5 | 4.8 |

| 100 | 102.3 | 5.5 |

| 10 | 99.8 | 4.2 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Substrate degradation; Contaminated medium/buffer | Prepare fresh substrate daily and protect from light; Use fresh, high-quality reagents. |

| Low signal-to-background ratio | Low DPP-IV expression; Insufficient cell number | Use a cell line with higher DPP-IV expression (e.g., HepG-2)[10]; Optimize cell seeding density. |

| High well-to-well variability | Inconsistent cell seeding; Pipetting errors | Ensure a homogenous cell suspension before seeding; Use calibrated multichannel pipettes. |

| IC50 value differs from literature | Different assay conditions (cell type, substrate conc., time) | Standardize all assay parameters and report them clearly. Ensure substrate concentration is at or below Km. |

| Inhibition observed but also cytotoxicity | Compound is toxic to cells at active concentrations | The inhibitory effect may be an artifact of cell death. Note the cytotoxic concentration (CC50) and consider assay modifications (e.g., shorter incubation). |

References

- 1. content.abcam.com [content.abcam.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Use of DPP-IV-IN-2 in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of DPP-IV-IN-2, a dual inhibitor of Dipeptidyl Peptidase IV (DPP-IV, also known as CD26) and Dipeptidyl Peptidase 8/9 (DPP8/9), in immunology research. This document includes the inhibitor's profile, its mechanism of action, detailed protocols for key immunological assays, and representative data.

This compound Inhibitor Profile

This compound is a chemical inhibitor with activity against both DPP-IV and DPP8/9.[1][2][3] Understanding its chemical and physical properties is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| CAS Number | 136259-18-2 | [1][2][3] |

| Molecular Formula | C₁₈H₂₆N₄O₅ | [1] |

| Molecular Weight | 378.43 g/mol | [1] |

| IC₅₀ | DPP-IV: 0.1 µM; DPP8/9: 0.95 µM | [1][2][3] |

| Solubility | Soluble in DMSO | [1][3] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. | [1][2][3] |

Note: This product is for research use only and not for human or veterinary use.[1]

Mechanism of Action in the Immune System

DPP-IV is a transmembrane glycoprotein expressed on various immune cells, including T cells, B cells, NK cells, and macrophages. It exerts its immunological effects through both enzymatic and non-enzymatic functions.

Enzymatic Activity: DPP-IV cleaves N-terminal dipeptides from various substrates, including chemokines and cytokines, thereby modulating their activity. Inhibition of this enzymatic activity by this compound can prolong the signaling of these immunoregulatory molecules.

Non-Enzymatic Activity (Co-stimulation): As the T-cell activation marker CD26, DPP-IV interacts with other cell surface molecules, such as adenosine deaminase (ADA) and caveolin-1, to act as a co-stimulatory molecule in T-cell activation and proliferation. DPP-IV inhibitors may interfere with these interactions, leading to immunomodulatory effects.

This compound, by inhibiting DPP-IV, can be expected to modulate immune responses by:

-

Suppressing T-cell proliferation: By interfering with T-cell receptor (TCR) signaling.

-

Altering cytokine production: Potentially down-regulating pro-inflammatory cytokines such as IFN-γ and IL-17, while potentially up-regulating anti-inflammatory cytokines.

-

Modulating the activity of other immune cells: Including B cells, NK cells, and macrophages.

The dual inhibition of DPP8/9 may also contribute to the overall immunological effect, as these enzymes are also involved in immune regulation.

Signaling Pathways

The following diagrams illustrate the key signaling pathways of DPP-IV in T-cell activation and the proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for key immunology experiments that can be adapted for the use of this compound. Note: As there is no published literature on the use of this compound in these specific assays, the provided concentrations are suggestions based on its IC₅₀ and should be optimized for your specific experimental conditions.

In Vitro DPP-IV Enzyme Activity Inhibition Assay

This assay determines the inhibitory effect of this compound on the enzymatic activity of DPP-IV.

Materials:

-

This compound

-

Recombinant human DPP-IV

-

DPP-IV substrate (e.g., Gly-Pro-p-nitroanilide or a fluorogenic substrate like Gly-Pro-AMC)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in assay buffer. A suggested starting range is 0.01 µM to 100 µM.

-

In a 96-well plate, add 50 µL of each this compound dilution. Include a vehicle control (DMSO in assay buffer) and a positive control inhibitor if available.

-

Add 50 µL of the DPP-IV substrate solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the DPP-IV enzyme solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction (if necessary, depending on the substrate used).

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

T-Cell Proliferation Assay

This protocol measures the effect of this compound on the proliferation of T-cells stimulated in vitro.

Materials:

-

This compound

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

T-cell mitogen (e.g., Phytohemagglutinin (PHA)) or anti-CD3/anti-CD28 antibodies

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

96-well cell culture plate

-

Flow cytometer

Procedure:

-

Isolate PBMCs or T-cells from healthy donor blood.

-

Label the cells with a cell proliferation dye according to the manufacturer's instructions.

-

Resuspend the labeled cells in complete RPMI-1640 medium.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

Prepare different concentrations of this compound in culture medium. A suggested starting range is 0.1 µM to 50 µM.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Stimulate the cells with a mitogen (e.g., PHA at 1-5 µg/mL) or by coating the wells with anti-CD3 (e.g., 1 µg/mL) and adding soluble anti-CD28 (e.g., 1 µg/mL). Include an unstimulated control.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.

-

Harvest the cells and analyze the dye dilution by flow cytometry to assess cell proliferation.

Cytokine Production Assay

This protocol is to determine the effect of this compound on the production of cytokines by stimulated T-cells.

Materials:

-

This compound

-

PBMCs or isolated T-cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

T-cell mitogen (e.g., PHA) or anti-CD3/anti-CD28 antibodies

-

96-well cell culture plate

-

ELISA kits or multiplex bead array assay for desired cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-10)

Procedure:

-

Follow steps 1-7 of the T-cell Proliferation Assay protocol.

-

After 48-72 hours of incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

Store the supernatants at -80°C until analysis.

-

Measure the concentration of cytokines in the supernatants using ELISA or a multiplex bead array assay according to the manufacturer's instructions.

Data Presentation

The following tables present representative quantitative data from studies using other DPP-IV inhibitors, which can serve as an expectation for experiments with this compound.

Table 1: Effect of a DPP-IV Inhibitor on T-Cell Proliferation

| Treatment | Concentration (µM) | Proliferation (% of Stimulated Control) |

| Unstimulated Control | - | < 5% |

| Stimulated Control | - | 100% |

| DPP-IV Inhibitor | 1 | 85% |

| DPP-IV Inhibitor | 10 | 62% |

| DPP-IV Inhibitor | 50 | 35% |

| (Data are hypothetical and based on trends observed in the literature for DPP-IV inhibitors) |

Table 2: Effect of a DPP-IV Inhibitor on Cytokine Production by Stimulated T-Cells

| Treatment | Concentration (µM) | IFN-γ (pg/mL) | IL-10 (pg/mL) |

| Unstimulated Control | - | < 20 | < 10 |

| Stimulated Control | - | 1500 | 250 |

| DPP-IV Inhibitor | 10 | 1100 | 350 |

| DPP-IV Inhibitor | 50 | 700 | 450 |

| (Data are hypothetical and based on trends observed in the literature for DPP-IV inhibitors, suggesting a shift towards an anti-inflammatory profile) |

Conclusion

This compound is a valuable tool for investigating the role of DPP-IV and DPP8/9 in the immune system. The provided protocols and information serve as a starting point for researchers to design and execute experiments to explore its immunomodulatory effects. Due to the lack of specific published data for this compound, it is imperative that researchers perform dose-response experiments to determine the optimal working concentrations for their specific cellular models and assays.

References

Application Notes and Protocols for DPP-IV Inhibitors in Metabolic Disease Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, with a focus on the compound designated as Dpp-IV-IN-2 , in preclinical metabolic disease models. Due to the limited availability of specific in vivo data and detailed protocols for this compound, this document leverages data and methodologies from well-characterized DPP-IV inhibitors such as Sitagliptin and Vildagliptin as a guiding framework for experimental design and data interpretation.

Introduction to DPP-IV Inhibition in Metabolic Diseases

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis.[1] Its primary function in this context is the rapid inactivation of incretin hormones, principally Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[2][3] Incretins are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[3] By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion, suppressed glucagon release, and consequently, improved glycemic control.[4][5][6] This mechanism of action has established DPP-IV inhibitors as a valuable therapeutic class for the management of type 2 diabetes mellitus.[4][6][7]

The compound This compound has been identified as an inhibitor of DPP-IV. Depending on the supplier, "this compound" may refer to different chemical entities:

-

CAS No. 136259-18-2: An inhibitor of both DPP-IV (IC50 = 0.1 µM) and DPP8/9 (IC50 = 0.95 µM).

-

CAS No. 2133900-17-7: A potent and selective DPP-4 inhibitor (IC50 = 79 nM), structurally analogous to Alogliptin.

Researchers should verify the specific compound and its properties before commencing any experiment.

Data Presentation

The following tables summarize quantitative data for representative DPP-IV inhibitors in various metabolic disease models. This data can serve as a benchmark for evaluating the efficacy of novel inhibitors like this compound.

Table 1: In Vitro Inhibitory Activity of Selected DPP-IV Inhibitors

| Compound | IC50 (DPP-IV) | Target Selectivity | Reference |

| This compound | 0.1 µM | DPP8/9 (0.95 µM) | [7] |

| This compound | 79 nM | Selective for DPP-IV | [4] |

| Sitagliptin | ~19 nM | High | |

| Vildagliptin | ~60 nM | High | |

| Alogliptin | <10 nM | High | |

| Linagliptin | ~1 nM | High | |

| Saxagliptin | ~50 nM | High |

Table 2: Effects of DPP-IV Inhibitors on Metabolic Parameters in Preclinical Models

| Inhibitor | Animal Model | Dose & Route | Duration | Key Findings | Reference |

| Sitagliptin | Zucker fatty rats | 10 mg/kg, p.o. | Acute | Reduced glycemic excursion, increased plasma insulin | |

| Vildagliptin | db/db mice | 10 mg/kg, p.o. | 4 weeks | Reduced HbA1c, improved glucose tolerance | [7] |

| Linagliptin | Diet-induced obese mice | 3 mg/kg, p.o. | 8 weeks | Reduced fasting glucose and insulin, improved insulin sensitivity | [7] |

Table 3: Clinical Effects of DPP-IV Inhibitors on Glycemic Control in Type 2 Diabetes Patients

| Inhibitor | Dosage | Treatment Duration | Change in HbA1c | Reference |

| Sitagliptin | 100 mg once daily | 24 weeks | -0.6% to -1.5% | [7] |

| Vildagliptin | 50 mg twice daily | 24 weeks | Significant reduction | [7] |

| Alogliptin | 25 mg once daily | 26 weeks | -0.56% | |

| Linagliptin | 5 mg once daily | 24 weeks | -0.69% | |

| Saxagliptin | 5 mg once daily | 24 weeks | -0.72% |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of DPP-IV inhibitors in metabolic disease models. These protocols are based on established methods and can be adapted for the specific inhibitor under investigation.

Protocol 1: In Vitro DPP-IV Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-IV.

Materials:

-

Recombinant human DPP-IV enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC) or colorimetric substrate (e.g., Gly-Pro-p-nitroanilide)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/ml BSA)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Sitagliptin, Vildagliptin)

-

96-well microplate (black for fluorescence, clear for absorbance)

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dilute the DPP-IV enzyme to the desired concentration in assay buffer.

-

Prepare a stock solution of the substrate in a suitable solvent and then dilute to the working concentration in assay buffer.

-

Prepare serial dilutions of the test compound and positive control in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the serially diluted test compound or control to triplicate wells.

-

Add 25 µL of the diluted DPP-IV enzyme solution to each well.

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Initiate Reaction:

-

Add 25 µL of the substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately begin monitoring the fluorescence (Excitation: 360 nm, Emission: 460 nm for Gly-Pro-AMC) or absorbance (405 nm for Gly-Pro-p-nitroanilide) at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in fluorescence/absorbance) for each concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Oral Glucose Tolerance Test (OGTT) in a Rodent Model of Type 2 Diabetes